Cas no 329795-83-7 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide)

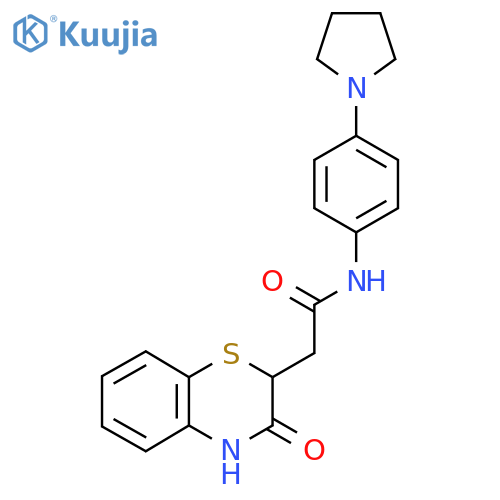

329795-83-7 structure

商品名:2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide

- 329795-83-7

- Oprea1_191337

- 2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-pyrrolidin-1-ylphenyl)acetamide

- SR-01000500024-1

- SR-01000500024

- F1065-0583

- AKOS000569113

- 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide

- 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)acetamide

- AKOS016318586

-

- インチ: 1S/C20H21N3O2S/c24-19(13-18-20(25)22-16-5-1-2-6-17(16)26-18)21-14-7-9-15(10-8-14)23-11-3-4-12-23/h1-2,5-10,18H,3-4,11-13H2,(H,21,24)(H,22,25)

- InChIKey: FNWMYJYGZFJIOR-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2NC(C1CC(NC1C=CC(=CC=1)N1CCCC1)=O)=O

計算された属性

- せいみつぶんしりょう: 367.13544809g/mol

- どういたいしつりょう: 367.13544809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 515

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1065-0583-2μmol |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-10mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-50mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-5mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-30mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-10μmol |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-20mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-4mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-15mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1065-0583-40mg |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide |

329795-83-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide 関連文献

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

329795-83-7 (2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-4-(pyrrolidin-1-yl)phenylacetamide) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量